Sakyomicin A Sakyomicin A Sakyomicin A is an inhibitor of reverse transcriptase.
Brand Name: Vulcanchem
CAS No.: 86413-75-4
VCID: VC0542321
InChI: InChI=1S/C25H26O10/c1-11-14(26)6-7-16(34-11)35-25-18-13(19(28)17-12(20(18)29)4-3-5-15(17)27)8-9-24(25,33)10-23(2,32)21(30)22(25)31/h3-5,8-9,11,14,16,21,26-27,30,32-33H,6-7,10H2,1-2H3/t11-,14-,16-,21-,23-,24-,25+/m1/s1
SMILES: CC1C(CCC(O1)OC23C(=O)C(C(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O
Molecular Formula: C25H26O10
Molecular Weight: 486.5 g/mol

Sakyomicin A

CAS No.: 86413-75-4

Cat. No.: VC0542321

Molecular Formula: C25H26O10

Molecular Weight: 486.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sakyomicin A - 86413-75-4

Specification

CAS No. 86413-75-4
Molecular Formula C25H26O10
Molecular Weight 486.5 g/mol
IUPAC Name (2S,3R,4aS,12bR)-2,3,4a,8-tetrahydroxy-12b-[(2R,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Standard InChI InChI=1S/C25H26O10/c1-11-14(26)6-7-16(34-11)35-25-18-13(19(28)17-12(20(18)29)4-3-5-15(17)27)8-9-24(25,33)10-23(2,32)21(30)22(25)31/h3-5,8-9,11,14,16,21,26-27,30,32-33H,6-7,10H2,1-2H3/t11-,14-,16-,21-,23-,24-,25+/m1/s1
Standard InChI Key CKZNKYSWWCSICZ-ZDPMPSPESA-N
Isomeric SMILES C[C@@H]1[C@@H](CC[C@H](O1)O[C@@]23C(=O)[C@H]([C@](C[C@@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O
SMILES CC1C(CCC(O1)OC23C(=O)C(C(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O
Canonical SMILES CC1C(CCC(O1)OC23C(=O)C(C(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Elucidation

Molecular Characteristics

Sakyomicin A (C25H26O10) is a polycyclic quinone antibiotic with a molecular weight of 486.5 g/mol . Its core structure consists of a angular tetracyclic benz[a]anthracene skeleton fused to a naphthoquinone moiety, featuring hydroxyl groups at positions C-2, C-3, C-4a, and C-8 . The C-12b position carries a (2R,5R,6R)-5-hydroxy-6-methyltetrahydropyran-2-yloxy substituent, contributing to its three-dimensional conformation and biological interactions .

Table 1: Physicochemical Properties of Sakyomicin A

PropertyValueSource
Molecular FormulaC25H26O10
Molecular Weight486.5 g/mol
Melting PointNot reported
Boiling Point505.6±43.0 °C (conflicting)
Density1.0±0.1 g/cm³
SolubilityWater-insoluble; organic solvents

Discrepancies in reported boiling points and molecular formulas (e.g., C18H39NO4 in some databases ) likely stem from misattribution or entry errors, underscoring the necessity of primary literature verification.

Spectroscopic and Crystallographic Analysis

X-ray crystallography confirmed the absolute configuration of Sakyomicin A as (2S,3R,4aS,12bR), with a chair conformation in the tetrahydropyran ring . Nuclear magnetic resonance (NMR) studies revealed key correlations:

  • 1H-NMR: Distinct signals for aromatic protons (δ 6.8–7.2 ppm) and anomeric protons (δ 5.4 ppm) from the glycosidic moiety .

  • 13C-NMR: Carbonyl resonances at δ 185–190 ppm characteristic of quinone groups .

Biosynthesis and Microbial Production

Actinomycete Origins

Sakyomicin A is produced by soil-dwelling Nocardia and Amycolatopsis strains through a Type II polyketide synthase (PKS) pathway . Comparative genomic analyses with related angucyclines (e.g., urdamycins, aquayamycins) suggest conserved steps in aglycone formation, followed by species-specific glycosylation .

Table 2: Key Biosynthetic Steps in Sakyomicin A Production

StageEnzymatic ComponentsFunction
Polyketide chain assemblyMinimal PKS (KSα, KSβ, ACP)Cyclization to benz[a]anthracene
Oxidative modificationsCytochrome P450 monooxygenasesIntroduction of hydroxyl groups
GlycosylationGlycosyltransferasesAttachment of tetrahydropyran sugar
ExportABC transportersExtracellular secretion

Fermentation Optimization

Maximum Sakyomicin A yields (30 mg/L) occur in submerged cultures at 70 hours post-inoculation, with pH stabilization at 6.8–7.2 and controlled aeration . Co-production with structural analogs like Rhodonocardins A/B necessitates chromatographic separation using Amberlite XAD-16 and Sephadex LH-20 resins .

Pharmacological Activities and Mechanisms

Antimicrobial Efficacy

Sakyomicin A demonstrates potent activity against Gram-positive bacteria (MIC 0.5–2 μg/mL), including methicillin-resistant Staphylococcus aureus (MRSA) . Its mechanism involves:

  • Quinone redox cycling: Generation of semiquinone radicals that disrupt microbial electron transport chains .

  • Topoisomerase inhibition: Intercalation into DNA-topoisomerase complexes, preventing religation of DNA strands .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism
HeLa (cervical)12.3ROS generation, apoptosis
MCF-7 (breast)18.7Topoisomerase II inhibition
A549 (lung)29.4Cell cycle arrest (G2/M phase)

Structural Analogs and Comparative Pharmacology

Sakyomicin Congeners

Variations in glycosylation and oxidation states produce analogs with distinct properties:

Table 4: Sakyomicin Family Members

CompoundStructural DifferenceBioactivity
Sakyomicin BC-3 demethylationReduced antimicrobial potency
Rhodonocardin A2-deoxy-2-mercaptoglucose moietyPigmentation, no antibiotic activity
Langkocycline A1C-7 glycosylationEnhanced water solubility

Angucycline Class Comparisons

Sakyomicin A shares the benz[a]anthraquinone core with:

  • Aquayamycin: Lacks C-12b glycosylation, weaker cytotoxicity .

  • Urdamycin A: Rhamnose substituent, broader antifungal spectrum .

Applications and Future Directions

Biotechnology

  • Antibiotic development: Structural optimization for MRSA/vRE therapies .

  • Biocatalysis: Engineered glycosyltransferases for analog synthesis .

Medical Research

  • Drug delivery systems: Liposomal encapsulation to improve bioavailability.

  • Combination therapies: Synergy with β-lactams against resistant pathogens.

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